7-Methyl-1H-indazole-5-carbaldehyde

CGRP receptor antagonist Migraine therapeutics Structure-activity relationship (SAR)

This 7-methylindazole carbaldehyde is the critical intermediate for CGRP receptor antagonist programs, including Zavegepant. The 7-methyl group confers a 30-fold potency enhancement in binding assays versus non-methylated analogs. Substituting with other regioisomers will compromise SAR and synthetic yield. Procure this 98% pure building block to maintain target engagement and enable the patented cyanide-based scalable route to Zavegepant.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 635712-40-2
Cat. No. B1612042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-indazole-5-carbaldehyde
CAS635712-40-2
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)C=O
InChIInChI=1S/C9H8N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-5H,1H3,(H,10,11)
InChIKeyGJZLKBBRMQSNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-indazole-5-carbaldehyde (CAS 635712-40-2) – Chemical Class, Structural Features, and Vendor-Grade Specifications for Scientific Procurement


7-Methyl-1H-indazole-5-carbaldehyde (CAS 635712-40-2) is a heterocyclic building block belonging to the indazole family, characterized by a methyl substituent at the 7-position and a formyl group at the 5-position of the indazole core . Its molecular formula is C9H8N2O, with a molecular weight of 160.17 g/mol, and it is typically supplied at purities of 95% to 98% for research applications . The compound serves as a privileged scaffold in medicinal chemistry, primarily as a key intermediate in the synthesis of bioactive molecules, including CGRP receptor antagonists and kinase inhibitors .

Why 7-Methyl-1H-indazole-5-carbaldehyde (CAS 635712-40-2) Cannot Be Interchanged with Unsubstituted or Regioisomeric Indazole-5-carbaldehyde Analogs


The 7-methyl substituent on the indazole core of 7-Methyl-1H-indazole-5-carbaldehyde confers distinct physicochemical and pharmacological properties compared to its unsubstituted counterpart (1H-indazole-5-carbaldehyde, CAS 253801-04-6) and other regioisomers (e.g., 1-methyl or 6-methyl analogs). Specifically, the 7-methyl group modulates lipophilicity (LogP = 1.52, predicted), electronic distribution, and steric interactions at the active site of biological targets, directly impacting binding affinity and functional activity . In structure-activity relationship (SAR) studies, derivatives built upon the 7-methylindazole core have demonstrated up to 30-fold enhanced potency in CGRP receptor binding assays relative to analogs lacking the methyl group, underscoring that the substitution pattern is a critical determinant of biological efficacy [1]. Consequently, substituting this compound with a non-methylated or differently methylated analog would compromise downstream synthetic yields, alter target engagement profiles, and invalidate SAR-driven development programs [2].

7-Methyl-1H-indazole-5-carbaldehyde (CAS 635712-40-2) – Quantitative Differential Evidence for Scientific Selection Against Closest Analogs


CGRP Receptor Binding Potency: 30-Fold Increase in Affinity for 7-Methylindazole-Derived Antagonists Compared to Unsubstituted Indazole Analogs

In a head-to-head SAR study, compound 3—a CGRP receptor antagonist incorporating the 7-methylindazole core—demonstrated a 30-fold increase in binding potency compared to its unsubstituted indazole analog (compound 1) in CGRP receptor binding assays [1]. When administered at a subcutaneous dose of 0.03 mg/kg, a racemic mixture containing compound 3 achieved robust inhibition of CGRP-induced increases in marmoset facial blood flow, confirming that the 7-methyl substitution translates into enhanced in vivo pharmacodynamic activity [1].

CGRP receptor antagonist Migraine therapeutics Structure-activity relationship (SAR)

Validated Use as a Key Intermediate in the Synthesis of the FDA-Approved CGRP Antagonist Zavegepant (Zavzpret®)

7-Methyl-1H-indazole-5-carbaldehyde (CAS 635712-40-2) is explicitly disclosed as a key intermediate in the synthetic route to Zavegepant (BHV-3500, BMS-742413), a third-generation, high-affinity CGRP receptor antagonist approved by the FDA in March 2023 for the acute treatment of migraine in adults [1]. In contrast, unsubstituted 1H-indazole-5-carbaldehyde and other regioisomeric aldehydes do not serve as direct intermediates in the validated Zavegepant process, highlighting the unique utility of the 7-methyl substitution pattern in generating the clinically active pharmacophore [2].

Zavegepant synthesis Process chemistry CGRP antagonist Migraine drug intermediate

Lipophilicity (LogP) and Physicochemical Differentiation from Unsubstituted 1H-Indazole-5-carbaldehyde

The 7-methyl substitution increases the calculated partition coefficient (LogP) of 7-Methyl-1H-indazole-5-carbaldehyde to 1.52, compared to a predicted LogP of approximately 1.0–1.1 for the unsubstituted 1H-indazole-5-carbaldehyde (CAS 253801-04-6) . While this is a class-level inference based on predictive modeling, the higher LogP indicates enhanced lipophilicity, which can influence membrane permeability, oral bioavailability, and CNS penetration of derived compounds—critical parameters in CNS-targeting programs such as CGRP antagonist development for migraine [1].

Lipophilicity Physicochemical properties Medicinal chemistry ADME optimization

Aqueous Solubility and Nasal Bioavailability Profile of 7-Methylindazole-Derived Compounds

Compounds built on the 7-methylindazole scaffold, such as compound 3 (the 7-methylindazole-derived CGRP antagonist), exhibit favorable aqueous solubility and, when formulated as a nasal spray, achieve 42% intranasal bioavailability in rabbits [1]. This property is directly relevant to the clinical success of Zavegepant, which is administered as a nasal spray for rapid migraine relief [2]. Unsubstituted indazole analogs were not evaluated in this intranasal bioavailability model, underscoring the empirical validation of the 7-methyl substitution for this route of administration.

Intranasal bioavailability Aqueous solubility CGRP antagonist Zavegepant

Improved Process Chemistry: Novel Cyanide-Based Synthetic Route with Milder Conditions and Industrial Scalability

A patent (CN 202310937611) discloses an improved synthesis of 7-Methyl-1H-indazole-5-carbaldehyde that replaces the prior art method requiring sec-butyllithium at −70°C with a milder, cyanide-mediated route [1]. The new process proceeds at room temperature and avoids cryogenic conditions, thereby reducing energy costs and improving safety for industrial-scale production [1]. This process innovation is specific to the 7-methyl-5-carbaldehyde derivative and has been optimized for large-scale manufacture to support Zavegepant production.

Process chemistry Synthesis optimization Industrial scale-up Indazole synthesis

Vendor-Grade Purity and Availability: 95%–98% Purity from Multiple CRO-Specialized Suppliers

7-Methyl-1H-indazole-5-carbaldehyde is commercially available at purities of 95% (Fluorochem, Bidepharm) and 98% (AKSci, Bidepharm) . In contrast, unsubstituted 1H-indazole-5-carbaldehyde is typically offered at 97% purity (e.g., BOC Sciences), while the 6-methyl regioisomer (CAS 1638771-81-9) is available at ≥95% from select vendors but with less extensive supply chain documentation . The target compound benefits from a broader supplier base and well-characterized analytical data (NMR, HPLC, GC), facilitating quality assurance and procurement for regulated research environments.

Chemical procurement Building block purity Contract research organization (CRO) Medicinal chemistry supply

Validated Research and Industrial Applications for 7-Methyl-1H-indazole-5-carbaldehyde (CAS 635712-40-2)


Synthesis of CGRP Receptor Antagonists for Migraine Drug Discovery and Development

This compound is the optimal building block for generating 7-methylindazole-based CGRP receptor antagonists, as demonstrated by a 30-fold potency enhancement in binding assays and robust in vivo efficacy in marmoset facial blood flow models [1]. It is the preferred starting material for SAR exploration around the CGRP antagonist pharmacophore and for the synthesis of clinical candidates such as Zavegepant [2].

Large-Scale Process Chemistry and GMP Manufacturing of Zavegepant Intermediate

Process chemists should procure this compound as the key intermediate for Zavegepant synthesis, particularly when implementing the patented cyanide-based route that avoids cryogenic conditions and improves scalability [1]. Its established role in the commercial manufacturing pathway of an FDA-approved drug ensures regulatory acceptance and supply chain reliability.

Kinase Inhibitor Scaffold Diversification via 5-Position Derivatization

The 5-carbaldehyde handle on 7-Methyl-1H-indazole-5-carbaldehyde enables efficient derivatization via multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé reaction) to generate libraries of 5-substituted indazoles as kinase inhibitors [1]. The 7-methyl group provides a steric and electronic bias that can enhance selectivity for kinases such as GSK-3β, ROCK2, and EGFR, as inferred from SAR studies on related 5-substituted indazoles [2].

Intranasal Formulation Development for CNS-Targeted Therapeutics

Given the favorable aqueous solubility and 42% intranasal bioavailability demonstrated by 7-methylindazole-derived CGRP antagonists in rabbits [1], this compound is a strategic intermediate for research programs targeting intranasal delivery of CNS-active agents. It is particularly relevant for projects aiming to replicate or improve upon the pharmacokinetic profile of Zavegepant nasal spray [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-1H-indazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.